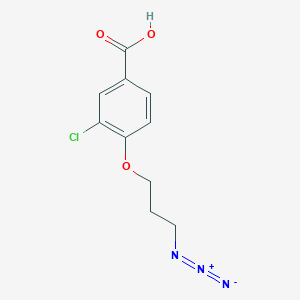

4-(3-Azidopropoxy)-3-chlorobenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azide-tagged compounds like “4-(3-Azidopropoxy)-3-chlorobenzoic acid” often involves the use of copper(I)-catalyzed 1,2,3-triazole formation between terminal alkynes and azides . Another method involves the synthesis of propargyl alcohol and allenyl alcohols via Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides .Molecular Structure Analysis

The molecular formula of “this compound” is C10H11N3O3. The structure of similar compounds involves a reporter that can be attached by copper(I)-catalyzed 1,2,3-triazole formation between terminal alkynes and azides to a reactive headgroup .Chemical Reactions Analysis

Azides can be used as nucleophiles in S_N2 reactions . They can also be reduced to primary amines, liberating N2 in the process .Applications De Recherche Scientifique

Photodecomposition Studies

4-(3-Azidopropoxy)-3-chlorobenzoic acid, related to chlorobenzoic acids, has been the subject of studies in photodecomposition. For instance, ultraviolet irradiation of chlorobenzoic acids in aqueous solutions leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This transformation under UV light has been observed in 4-chlorobenzoic acid, where conversions to benzoic acid reached 90% (Crosby & Leitis, 1969).

Biodegradation Studies

Research has been conducted on the biodegradation of chlorobenzoic acids by various microbial strains. Pseudomonas species, for example, have been found capable of dehalogenating 4-chlorobenzoic acid, transforming it into 4-hydroxybenzoic acid. This demonstrates the potential of microbial pathways in the breakdown and recycling of chlorinated organic compounds (Müller et al., 1984).

Advanced Oxidation Processes

The compound's derivatives are used in studies exploring advanced oxidation processes. For instance, the treatment of 4-chlorobenzoic acid as a hydroxyl radical probe in electrolysis-ozonation processes shows a synergistic effect on degradation, indicating its utility in water treatment and environmental remediation (Kishimoto et al., 2005).

Environmental Impact Studies

Studies on chlorobenzoic acids have implications for understanding the environmental impact of chlorinated organic compounds. For example, the transformation pathways of chlorobenzoic acids in different microbial environments provide insights into the fate of such compounds in natural ecosystems (Veerkamp et al., 1983).

Photocatalysis in Water Decontamination

The photocatalytic degradation of chlorobenzoic acids, including 4-chlorobenzoic acid, over illuminated TiO2 at room temperature, has been studied for water detoxification. This process completely mineralizes chlorobenzoic acids into CO2 and Cl-, demonstrating the potential of photocatalysis in water decontamination and environmental clean-up (D'Oliveira et al., 1993).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that azide-tagged molecules like this one are often used as molecular probes in chemical biology . These probes allow for the tracing of bioactive metabolites and selective labeling of proteins and other biomacromolecules .

Mode of Action

The compound interacts with its targets through a process known as copper (I)-catalyzed 1,2,3-triazole formation between terminal alkynes and azides . This interaction results in the attachment of the compound to its target, allowing for detection through fluorescence, UV, and mass spectrometry (MS) detection .

Biochemical Pathways

It’s worth noting that azide-tagged molecules are often used in activity-based protein profiling and functional metabolic profiling , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s small size and stability suggest that it may have favorable pharmacokinetic properties .

Result of Action

The primary result of the action of 4-(3-Azidopropoxy)-3-chlorobenzoic acid is the detection of its target molecules. The compound’s azide tag allows for the detection of an alkyne-modified small molecule by LC–MS and for the visualization of a model protein by in-gel fluorescence .

Action Environment

The compound’s stability suggests that it may be resistant to various environmental conditions .

Analyse Biochimique

Biochemical Properties

4-(3-Azidopropoxy)-3-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of nucleophilic transformations. The azido group in this compound is highly reactive and can undergo various transformations, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions are crucial for the synthesis of various organonitrogen compounds and have applications in synthetic organic chemistry, chemical biology, and materials chemistry.

In biochemical reactions, this compound interacts with enzymes such as di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos), which facilitates the formation of phosphazides . This interaction is essential for the protection of the azido group during nucleophilic transformations, allowing for the selective transformation of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it has been observed to inhibit the growth of tumor cells by blocking the activation of growth factor β (GFβ), which is essential for cellular proliferation

Additionally, this compound can affect cell signaling pathways and gene expression. For example, it has been used as a chemical probe to detect cysteine oxidation in proteins, which can serve as molecular switches in signal transduction pathways . This compound’s ability to modify protein function through reversible oxidation highlights its potential impact on cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The azido group in this compound can form covalent bonds with target proteins, leading to the modification of their function . For instance, the formation of phosphazides with Amphos protects the azido group from nucleophilic attack, allowing for selective transformations of carbonyl groups .

Furthermore, this compound can participate in click chemistry reactions, such as CuAAC and SPAAC, which facilitate the formation of stable triazole linkages . These reactions are essential for the synthesis of various biomolecules and can lead

Propriétés

IUPAC Name |

4-(3-azidopropoxy)-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3/c11-8-6-7(10(15)16)2-3-9(8)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBOFKAXAORFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701264654 | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096987-16-3 | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096987-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.